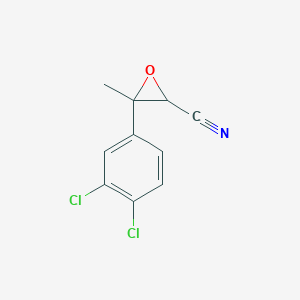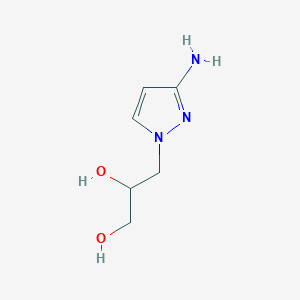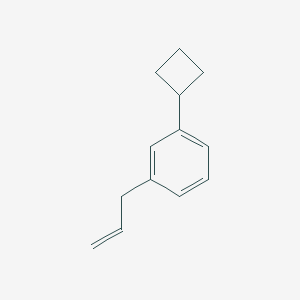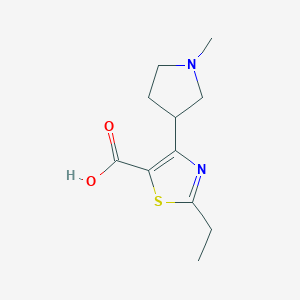![molecular formula C17H22N2 B13184281 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)
2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to another phenyl ring via an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine typically involves multiple steps. One common method includes the reaction of 3-(dimethylaminomethyl)benzaldehyde with phenylmagnesium bromide to form an intermediate, which is then reduced to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters like serotonin and dopamine. This modulation can influence various physiological and psychological processes, making the compound of interest in neuropharmacology.
類似化合物との比較
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of dimethylamino groups.
Phenethylamine: A simpler structure lacking the additional phenyl ring and dimethylamino group.
N,N-Dimethylphenethylamine: Similar structure but with different substitution patterns.
Uniqueness: 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group and the additional phenyl ring enhances its potential interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C17H22N2 |
|---|---|
分子量 |
254.37 g/mol |
IUPAC名 |
2-[3-[3-[(dimethylamino)methyl]phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C17H22N2/c1-19(2)13-15-6-4-8-17(12-15)16-7-3-5-14(11-16)9-10-18/h3-8,11-12H,9-10,13,18H2,1-2H3 |
InChIキー |
HTAGKPQXZQICQK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC(=CC=C1)C2=CC=CC(=C2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)


![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)
![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)

![1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184296.png)

